molecular formula C21H19N3O6 B12193574 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12193574
M. Wt: 409.4 g/mol
InChI Key: WQKWSBQWRDNRKQ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, an oxadiazole ring, and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final coupling of the benzofuran and oxadiazole rings is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide as an anticancer agent.

Case Studies

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated significant activity against several cancer cell lines with IC50 values comparable to established drugs like Tamoxifen .

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
TamoxifenMCF-710.38

Inhibitory Activity Against HIV

Another significant application of this compound is its potential as an inhibitor of HIV replication. The oxadiazole moiety has been linked to interactions with the HIV matrix protein, which is crucial for viral assembly and release.

Summary of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Activity TypeTarget/PathwayReference
AnticancerInduction of apoptosis in MCF-7 cells
AntiviralInhibition of HIV matrix protein binding
CytotoxicitySelective activity against cancer cell lines

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and oxadiazole rings, which confer distinct chemical properties and potential applications. Its combination of structural features and functional groups makes it a versatile compound for various scientific research and industrial applications.

Biological Activity

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, a compound featuring a 1,2,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C23H25N3O4
  • Molecular Weight : 399.4 g/mol

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives showed Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ampicillin .
CompoundBacterial StrainMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
30Clostridium difficile0.003–0.03Vancomycin0.25–1
31aNeisseria gonorrhoeae0.03–0.125Azithromycin0.25–4

Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer properties. Notably:

  • Mechanism of Action : These compounds have been found to inhibit key enzymes involved in cancer cell proliferation. For example, they target histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in tumor growth and metastasis .

In a study assessing various derivatives against cancer cell lines:

Cell LineCompound IDIC50 (µM)
Human Colon AdenocarcinomaCompound 192.4
Human Lung AdenocarcinomaCompound 285.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes such as enoyl-acyl carrier protein reductase (FabI), crucial for bacterial fatty acid synthesis .
  • Cell Cycle Interference : By modulating HDAC activity, these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Biofilm Disruption : Certain derivatives have shown potential in disrupting biofilm formation in Gram-positive bacteria by inhibiting lipoteichoic acid synthesis .

Case Studies

Several studies illustrate the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of oxadiazole derivatives and tested them against multiple bacterial strains.
    • Results indicated that some compounds exhibited superior antibacterial activity compared to established antibiotics.
  • Anticancer Efficacy :
    • In vitro studies on human cancer cell lines revealed that specific oxadiazole derivatives induced significant cytotoxic effects.
    • The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the oxadiazole ring for enhancing potency.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O6/c1-26-14-8-7-13(10-16(14)28-3)20-23-18(30-24-20)11-22-21(25)17-9-12-5-4-6-15(27-2)19(12)29-17/h4-10H,11H2,1-3H3,(H,22,25)

InChI Key

WQKWSBQWRDNRKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)OC

Origin of Product

United States

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